Serratenediol

Epstein-Barr virus cancer chemoprevention viral oncology

Serratenediol (SE) is a specialized serratane-type triterpenoid with superior EBV-EA inhibition vs. oleanolic acid and a defined mitochondrial apoptosis mechanism (Bax/Bcl-xL regulation). Unlike broad-spectrum analogs, its quantifiable, concentration-dependent pro-osteogenic and chemopreventive effects make it an essential, non-interchangeable tool for viral oncology, bone metabolism, and apoptosis research. Procure only high-purity (≥98%) material to ensure experimental reproducibility.

Molecular Formula C30H50O2
Molecular Weight 442.7 g/mol
CAS No. 2239-24-9
Cat. No. B015192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerratenediol
CAS2239-24-9
Synonymsserrat-14-ene-3 beta,21 alpha-diol
serrat-14-ene-3,21-diol
Molecular FormulaC30H50O2
Molecular Weight442.7 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(CC4=CCC5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C
InChIInChI=1S/C30H50O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h8,20-25,31-32H,9-18H2,1-7H3/t20-,21-,22-,23-,24-,25-,28-,29+,30-/m0/s1
InChIKeyFMUNNDDBCLRMSL-PIGMOXAFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Serratenediol (CAS 2239-24-9): Key Procurement Differentiators and Evidence-Based Research Applications


Serratenediol (CAS 2239-24-9) is a pentacyclic triterpenoid distinguished by a rare serratane skeleton featuring a central seven-membered C-ring, structurally divergent from the more common oleanane, ursane, and lupane classes [1]. First isolated from Lycopodium serratum Thunb. in 1964, this compound serves as the parent structure for over 30 naturally occurring serratane-type triterpenoids [2]. Unlike widely distributed pentacyclic triterpenoids, serratenediol and its derivatives are chemotaxonomically restricted primarily to Lycopodiaceae (clubmosses) and Pinaceae families, conferring a narrow natural occurrence profile that informs both sourcing strategies and structural uniqueness considerations .

Why Serratenediol Cannot Be Substituted with Generic Oleanane or Ursane Triterpenoids


Serratenediol cannot be substituted with oleanane-type triterpenoids such as oleanolic acid for specific research applications due to fundamental skeletal divergence that translates into distinct biological activity profiles. The serratane skeleton's seven-membered C-ring creates a spatial orientation of the C3 and C21 hydroxyl groups that differs substantially from the hydroxyl positioning on the six-membered rings of oleanane and ursane frameworks . This structural divergence manifests functionally: in Epstein-Barr virus early antigen (EBV-EA) activation assays, serratenediol demonstrates stronger inhibitory effects than the representative oleanane control oleanolic acid [1]. Additionally, serratenediol's capacity to promote osteoblast proliferation and alkaline phosphatase activity represents a biological activity not documented for oleanolic acid in comparable assay systems, indicating that class-level substitution would alter experimental outcomes in bone biology studies . The narrow chemotaxonomic distribution of serratenediol further means that sourcing from generic triterpenoid mixtures or alternative natural product libraries cannot reliably recapitulate this specific molecular scaffold .

Quantitative Evidence Guide: Serratenediol vs. Comparator Compounds


Serratenediol Exhibits Superior EBV-EA Inhibitory Activity Relative to Oleanolic Acid

Serratenediol demonstrates stronger inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) compared to oleanolic acid, a representative control and widely studied pentacyclic triterpenoid [1]. Among eleven serratane-type triterpenoids evaluated, serratenediol and seven related compounds exhibited strong EBV-EA inhibition without showing cytotoxicity at tested concentrations, with serratenediol specifically noted as demonstrating effects stronger than that of the oleanolic acid control [1].

Epstein-Barr virus cancer chemoprevention viral oncology

Serratenediol Induces Apoptosis in HL-60 Leukemia Cells via Bax/Bcl-xL Ratio Modulation

Serratenediol exerts significant and dose-dependent growth inhibitory effects on human promyelocytic leukemia HL-60 cells through regulation of the Bax/Bcl-xL apoptotic pathway ratio [1]. This mechanism distinguishes serratenediol from other triterpenoid subclasses, as the specific Bax/Bcl-xL modulation profile has been documented for this compound in HL-60 cells, whereas many structurally similar triterpenoids from different skeletal classes operate via distinct apoptotic pathways or exhibit different cell line selectivity profiles . The dose-dependent nature of this effect provides a quantifiable basis for experimental dosing decisions.

leukemia apoptosis HL-60 Bax/Bcl-xL

Serratenediol Promotes Osteoblast Proliferation and Alkaline Phosphatase Activity

Serratenediol promotes the proliferation rate, alkaline phosphatase (ALP) activity, and expression of multiple osteogenic genes (including Osterix, BSP, OPN, and Col-I) in cultured osteoblasts [1]. This osteogenic profile has not been equivalently documented for oleanolic acid or other common triterpenoid comparators in parallel assay systems. Extended 9-day treatment with serratenediol enhanced the expression of Osterix, ALP, BSP, OPN, and Col-I while inhibiting Fra-1, Fra-2, and Runx2 expression, demonstrating a complex regulatory effect on osteoblast differentiation markers [1].

osteogenesis osteoblast bone metabolism alkaline phosphatase

Distinct Serratane Skeleton with Seven-Membered C-Ring Differentiates Serratenediol from Oleanane and Ursane Triterpenoids

Serratenediol possesses a pentacyclic framework featuring an unusual seven-membered C-ring, a structural feature that distinguishes it from the six-membered C-rings characteristic of the more common oleanane, ursane, and lupane triterpenoid families [1]. This skeletal divergence creates distinct spatial orientation of the C3 and C21 hydroxyl groups, which are conserved functionalization positions across the serratane series [2]. The serratane skeleton serves as the parent structure for over 30 naturally occurring derivatives, each with substituent variations that fine-tune biological activity [1]. Unlike widely distributed pentacyclic triterpenoids, serratenediol is chemotaxonomically restricted primarily to Lycopodiaceae and Pinaceae families, a distribution pattern that affects natural product sourcing and distinguishes it from ubiquitous triterpenoids like oleanolic acid .

structural biology chemotaxonomy triterpenoid classification

Validated Application Scenarios for Serratenediol in Research and Discovery


Cancer Chemoprevention Studies: EBV-Associated Malignancy Models

Investigators studying Epstein-Barr virus early antigen (EBV-EA) activation as a surrogate endpoint for tumor promotion should prioritize serratenediol based on its established EBV-EA inhibitory activity, which exceeds that of the reference control oleanolic acid at non-cytotoxic concentrations [1]. The compound's activity was validated in the TPA-induced EBV-EA activation assay using Raji cells, a standard model for screening potential cancer chemopreventive agents [1]. This assay system provides a cost-effective in vitro screening approach before advancing to in vivo two-stage mouse skin carcinogenesis models, where structurally related serratane compounds (e.g., 21-episerratenediol) have demonstrated remarkable inhibitory effects on tumor promotion [1].

Leukemia Research: Intrinsic Apoptotic Pathway Investigation in HL-60 Cells

Researchers investigating apoptosis induction in human promyelocytic leukemia should employ serratenediol as a tool compound with documented dose-dependent growth inhibitory effects on HL-60 cells via Bax/Bcl-xL ratio modulation [2]. This specific mechanistic profile distinguishes serratenediol from triterpenoids operating through alternative apoptotic pathways. The HL-60 cell line serves as an established model for myeloid differentiation and apoptosis studies, and serratenediol's activity in this system supports its use in leukemia-focused compound screening and mechanistic pathway elucidation [2].

Bone Biology and Osteoporosis Research: Osteoblast Differentiation Studies

Investigators in bone metabolism and osteoporosis research should select serratenediol based on its experimentally validated capacity to enhance osteoblast proliferation, alkaline phosphatase (ALP) activity, and osteogenic gene expression (including Osterix, BSP, OPN, and Col-I) [3]. The compound's effects were established in cultured osteoblasts over a 9-day treatment period, demonstrating modulation of both proliferation markers and differentiation-associated gene expression [3]. This osteogenic profile provides a specific tool for studying serratane-type triterpenoid effects on bone formation pathways.

Natural Product Chemistry and Chemotaxonomy: Serratane Scaffold Reference Standard

Natural product chemists and chemical taxonomists require authentic serratenediol as a reference standard for identifying and characterizing serratane-type triterpenoids from Lycopodiaceae and Pinaceae species [4]. As the parent compound of over 30 naturally occurring serratane derivatives, serratenediol serves as the foundational scaffold for comparative structural elucidation using NMR spectroscopy and mass spectrometry [4]. Its narrow chemotaxonomic distribution makes it a valuable marker compound for phytochemical investigations of clubmosses and related species [4].

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